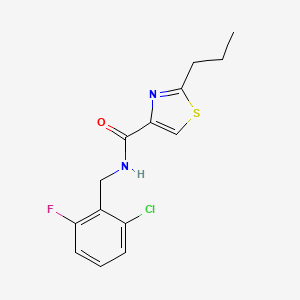

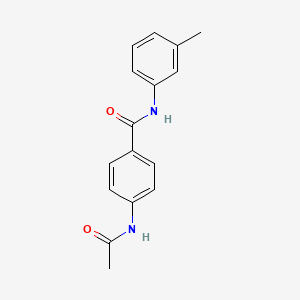

![molecular formula C18H16F3NO3 B5542117 5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis The analysis of molecular structure, including investigations through X-ray diffraction and NMR assignments, is crucial for understanding the compound's properties. The detailed structural analysis through DFT studies provides insights into the molecular geometry and electronic properties, as seen in similar research (Patel et al., 2022).

Chemical Reactions and Properties Quinolinone derivatives engage in various chemical reactions, including fluorescent derivatization, as demonstrated in the selective and highly sensitive derivatization of carboxylic acids for chromatography analysis, hinting at potential reactivity pathways for our compound of interest (Yamaguchi et al., 1985).

Physical Properties Analysis The physical properties, including crystal structure and physicochemical characteristics, can be understood through XRD analysis and DFT studies, which align with the approach taken for similar quinolinone derivatives (Patel et al., 2022).

Chemical Properties Analysis The chemical properties, such as reactivity and interaction with various reagents, are essential for understanding the compound's behavior in different conditions. Studies on similar compounds have shown reactivity with fatty acids in derivatization reactions, providing a framework for predicting the chemical behavior of the target compound (Yamaguchi et al., 1985).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis and Antioxidant Properties

Novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones were synthesized, demonstrating significant antioxidant activities. Among these compounds, specific analogs exhibited higher antioxidant activities compared to standard antioxidants, indicating their potential in oxidative stress-related applications (Hassan, Abdel‐kariem, & Ali, 2017).

Biocatalytic Synthesis

An environmentally friendly synthesis of 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones using lemon juice as a solvent and catalyst demonstrates innovative approaches to heterocyclic compound synthesis, emphasizing green chemistry principles (Petronijevic et al., 2017).

Novel Alkaloids Identification

Research on Casimiroa edulis Llave et Lex led to the isolation of new 4-quinolinone alkaloids, contributing to the understanding of the chemical diversity and potential biological activities of natural products (Khaleel, 2002).

Potential Biological Activities

Antitumor Agents

Copper(II) quinolinonato-7-carboxamido complexes were synthesized and screened for antitumor activity, showing potent cytotoxicity and promising selectivity indices against various cancer cell lines. This highlights the potential of metal complexes in cancer therapy (Křikavová et al., 2016).

Antimalarial Activity

The synthesis and evaluation of chalcones with different substituents for in vitro activity against Plasmodium falciparum suggest that modifications in the molecular structure can significantly influence antimalarial activity, providing insights into the development of novel antimalarial agents (Liu, Wilairat, & Go, 2001).

Propiedades

IUPAC Name |

5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO3/c1-24-10-7-14-17(15(8-10)25-2)12(9-16(23)22-14)11-5-3-4-6-13(11)18(19,20)21/h3-8,12H,9H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZKDNUBEJNZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)

![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)